![molecular formula C20H14ClN7O2 B2997852 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005952-23-7](/img/structure/B2997852.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an organic compound that contains a variety of functional groups and heterocyclic structures. It is characterized by the presence of a furan ring, pyrazole ring, and pyrazolopyrimidine nucleus. Its structural complexity and functional diversity make it a compound of interest in various fields of scientific research and industrial applications.
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinase , also known as Protein Kinase B (PKB) . Akt kinases play a crucial role in cellular signaling, promoting cell proliferation and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal signaling within cells, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-Akt-mTOR pathway . This pathway is involved in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death . By inhibiting Akt, the compound disrupts this pathway, affecting these cellular activities .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The inhibition of Akt by the compound leads to a decrease in cell proliferation and an increase in cell death . In preclinical studies, it has shown the ability to inhibit tumor growth in a breast cancer xenograft model .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These compounds often interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide vary with different dosages in animal models. While specific studies on this compound are limited, similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide can be approached via multi-step organic synthesis. Typically, the process involves:
Formation of the pyrazolopyrimidine core: : This step includes cyclization reactions starting from chlorophenylhydrazine and various suitable diketones or aldehydes under acidic or basic conditions to form the pyrazolopyrimidine framework.
Construction of the pyrazole moiety: : This is achieved through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or other equivalents.
Coupling of the furan moiety: : The furan-2-carboxamide fragment is introduced through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like HATU under mild to moderate conditions.
Industrial Production Methods
On an industrial scale, this compound is likely produced using optimized versions of the laboratory synthesis methods, with considerations for cost-efficiency, scalability, and safety. This might involve:
Continuous flow chemistry to ensure consistent production.
Use of catalysts to lower energy requirements.
Implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation and Reduction: : Depending on the functional groups, this compound can undergo oxidation (e.g., conversion of hydroxyl groups to ketones) and reduction reactions (e.g., reduction of nitro groups to amines).
Substitution: : The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chlorophenyl ring.
Amidation and Esterification: : Its carboxamide functionality allows it to form new amide or ester bonds under suitable conditions.
Cyclization: : The heterocyclic nature allows for further cyclization reactions, potentially forming new ring systems.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Coupling agents: HATU, DCC
Acidic or basic catalysts for substitution and condensation reactions
Major Products Formed
Derivatives with different functional groups: hydroxyl, amino, ester.
Compounds with extended conjugated systems or additional rings due to cyclization.
Applications De Recherche Scientifique
Chemistry
Chemical Synthesis: : Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: : Possible ligand for metal catalysts in various organic transformations.
Biology
Biological Probes: : Serves as a molecular probe in studying enzyme mechanisms or receptor-ligand interactions.
Biochemical Studies: : May act as an inhibitor or activator of specific biochemical pathways.
Medicine
Drug Development: : Investigated for its potential use as a pharmacophore in developing new therapeutic agents.
Medical Imaging: : Possible use in diagnostic imaging due to its unique chemical properties.
Industry
Material Science: : Utilized in the synthesis of novel materials with specific electronic or optical properties.
Agricultural Chemistry: : Explored for use in developing new agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds and Uniqueness
N-(1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide: : Similar but lacks the chlorophenyl group, affecting its binding properties and reactivity.
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: : Similar but contains a thiophene ring instead of furan, influencing its electronic properties and interactions.
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-1H-pyrazol-5-yl)furan-2-carboxamide: : Similar but with an ethyl group, altering its steric and electronic characteristics.
Uniqueness
This complex molecule is a testament to the intricate beauty of organic chemistry and the endless possibilities it holds
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJSGOBNWEQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)
![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)
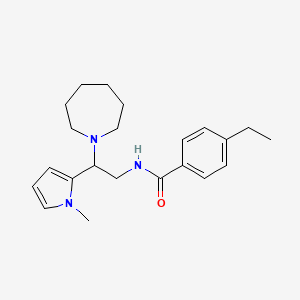
![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)
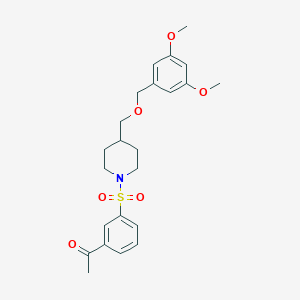
![[(1S)-2-Methylidenecyclopropyl]methanol](/img/structure/B2997778.png)
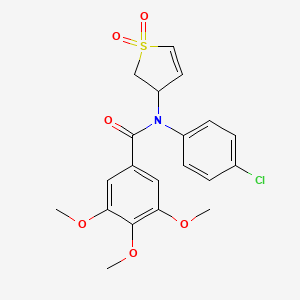

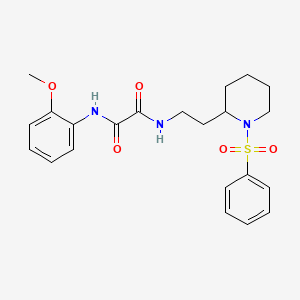
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2997784.png)
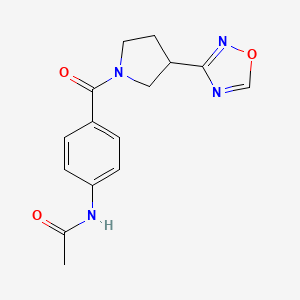
![4-(dimethylamino)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997789.png)
